7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Medicinal Chemistry Organic Synthesis Compound Library Generation

7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one is a heterocyclic compound featuring a fused pyridine-oxazine core with a bromine atom at the 7-position. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, with its bromo substituent providing a reactive handle for cross-coupling reactions to generate diverse compound libraries.

Molecular Formula C7H5BrN2O2
Molecular Weight 229.033
CAS No. 943995-72-0
Cat. No. B2687491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one
CAS943995-72-0
Molecular FormulaC7H5BrN2O2
Molecular Weight229.033
Structural Identifiers
SMILESC1C(=O)NC2=CC(=NC=C2O1)Br
InChIInChI=1S/C7H5BrN2O2/c8-6-1-4-5(2-9-6)12-3-7(11)10-4/h1-2H,3H2,(H,10,11)
InChIKeyJNJPDSJIBLTHIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one (CAS 943995-72-0): A Halogenated Heterocyclic Building Block for Targeted Library Synthesis


7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one is a heterocyclic compound featuring a fused pyridine-oxazine core with a bromine atom at the 7-position [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, with its bromo substituent providing a reactive handle for cross-coupling reactions to generate diverse compound libraries . The compound has been associated with potential inhibitory activity against Monoamine oxidase type B (MAO-B) and Lysine-specific histone demethylase 1 (LSD1) in target prediction databases [2].

Why 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one Cannot Be Replaced by Other Pyrido-oxazinone Analogs


Generic substitution among pyrido-oxazinone analogs is not feasible due to the decisive influence of the halogen substituent on both chemical reactivity and biological target engagement. The bromine atom at the 7-position is critical for enabling specific palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are more efficient with bromides compared to chlorides or unsubstituted analogs . Furthermore, replacing the bromine with chlorine, as in the 7-chloro analog (CAS 928118-43-8), or relocating the halogen to the 5-position (CAS 1260811-66-2), can drastically alter the compound's electronic properties and steric profile, leading to significant differences in biological activity. A mis-substitution risks failed synthetic sequences, reduced library diversity, and misleading structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence for 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one Against Closest Analogs


Enhanced Synthetic Utility: Superior Reactivity of the C7-Bromo Substituent in Cross-Coupling

The bromine atom at the 7-position provides a significantly more versatile and reactive handle for transition metal-catalyzed cross-coupling reactions compared to its 7-chloro and 5-chloro analogs. The carbon-bromine bond is inherently weaker and more labile than the carbon-chlorine bond, facilitating oxidative addition, the rate-determining step in many coupling reactions. This allows for the rapid generation of diverse compound libraries for drug discovery, a key differentiator explicitly stated by vendors . The unsubstituted parent compound (CAS 194022-44-1) lacks this reactive handle entirely, severely limiting its application in library synthesis.

Medicinal Chemistry Organic Synthesis Compound Library Generation

Predicted Multi-Target Profile: Putative MAO-B and LSD1 Inhibition vs. Other Scaffolds

Computational target prediction and literature data link this specific compound to dual inhibitory activity against Monoamine oxidase type B (MAO-B) and Lysine-specific histone demethylase 1 (LSD1) [1]. This dual profile is distinctive and not reported for the closely related 7-chloro (CAS 928118-43-8) or 5-chloro (CAS 1260811-66-2) analogs, which are primarily investigated for general anticancer or kinase inhibitor applications without this specific target pair . LSD1 is a key epigenetic target in oncology, while MAO-B is a target for neurological disorders, suggesting a unique polypharmacology profile for the 7-bromo compound.

Neuroscience Oncology Epigenetics Target Prediction

Regioisomeric Selectivity: Confirmed 7-Bromo Substitution vs. Alternative Pyrido-oxazinone Regioisomers

The specific regioisomer, 7-bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one, is a defined chemical entity distinct from other brominated regioisomers like 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 122450-96-8) and 6-bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one [1]. The different ring fusion pattern (pyrido[3,4-b] vs. pyrido[3,2-b] vs. pyrido[2,3-b]) results in different spatial orientations of the nitrogen atoms and the carbonyl group, which are critical for target binding. Using an incorrect regioisomer in a biological assay would yield irrelevant SAR data.

Chemical Biology Medicinal Chemistry Probe Design

Key Application Scenarios for 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one Based on Its Specific Properties


Lead Optimization Starting Point for Dual MAO-B/LSD1 Inhibitor Programs

Given its predicted dual-target profile against MAO-B and LSD1 [1], this compound is a high-priority starting scaffold for medicinal chemistry teams developing novel treatments for conditions where both targets are implicated, such as certain cancers or neurodegenerative diseases. The bromo handle allows for rapid exploration of structure-activity relationships (SAR) around this core.

Central Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The 7-bromo substituent is explicitly noted for its ability to undergo cross-coupling reactions, enabling the rapid generation of diverse compound libraries . This makes the compound an ideal core scaffold for diversity-oriented synthesis campaigns in early-stage drug discovery, providing a distinct advantage over chloro or unsubstituted analogs.

Specific Chemical Probe for Pyrido[3,4-b]oxazinone Binding Site Studies

The unique regioisomeric configuration of the pyrido[3,4-b]oxazinone core [2] makes this specific compound the correct choice for studies investigating binding interactions with biological targets that are sensitive to the nitrogen and carbonyl spatial arrangement, as opposed to other regioisomers like pyrido[3,2-b] or pyrido[2,3-b] variants.

Intermediate for the Synthesis of ALK5 Inhibitor Derivatives

The pyrido-oxazinone core is a key structural component in patented ALK5 inhibitors [3]. The specific 7-bromo derivative serves as a crucial synthetic intermediate for introducing further structural diversity at the 7-position to optimize potency and pharmacokinetic properties of next-generation TGF-β pathway inhibitors for fibrosis or cancer.

Quote Request

Request a Quote for 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.